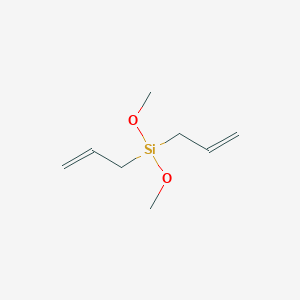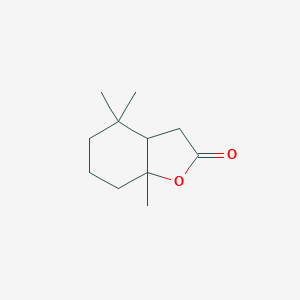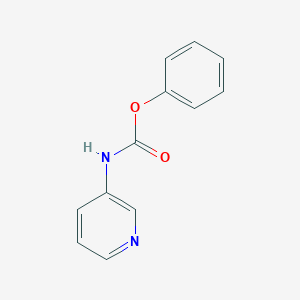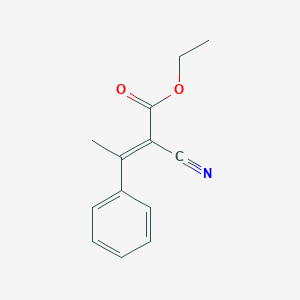
Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans is an organic compound with the molecular formula C13H13NO2. It is characterized by the presence of a cyano group (–CN) and a phenyl group (–C6H5) attached to a crotonic acid ethyl ester backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans typically involves the reaction of ethyl acetoacetate with benzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent esterification . The general reaction conditions include:
Reactants: Ethyl acetoacetate, benzaldehyde, malononitrile, and piperidine.
Solvent: Ethanol or methanol.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and various substituted esters .
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-phenylcrotonic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Cyano-3-phenylacrylic acid ethyl ester: Similar structure but with an acrylic acid backbone instead of a crotonic acid backbone.
2-Cyano-3-phenylpropanoic acid ethyl ester: Similar structure but with a propanoic acid backbone instead of a crotonic acid backbone.
Uniqueness
The presence of both the cyano and phenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
18300-89-5 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
ethyl (Z)-2-cyano-3-phenylbut-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)10(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3/b12-10- |
Clave InChI |
AJDOTEWSLNGINB-BENRWUELSA-N |
SMILES |
CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N |
SMILES isomérico |
CCOC(=O)/C(=C(/C)\C1=CC=CC=C1)/C#N |
SMILES canónico |
CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B100277.png)


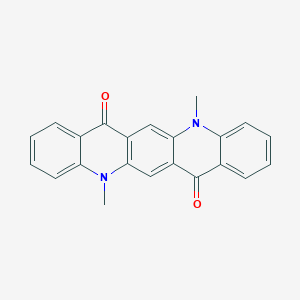
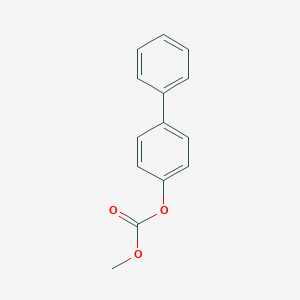
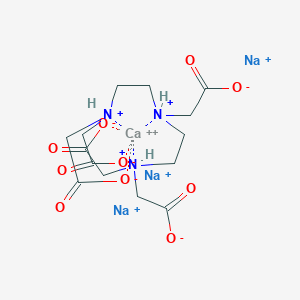
![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)

